
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyl group, a chloro-substituted phenyl ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl alcohol, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro group and sulfonamide functionality may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-N-(5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a bromo group instead of a chloro group.
4-(tert-Butyl)-N-(5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a fluoro group instead of a chloro group.
4-(tert-Butyl)-N-(5-methyl-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide: Similar structure with a methyl group instead of a chloro group.
Uniqueness
The uniqueness of 4-(tert-Butyl)-N-(5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)13-4-7-15(8-5-13)26(24,25)22-16-10-14(19)6-9-17(16)23-12-20-11-21-23/h4-12,22H,1-3H3 |
InChI Key |
ZTCLUBYSLSEUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


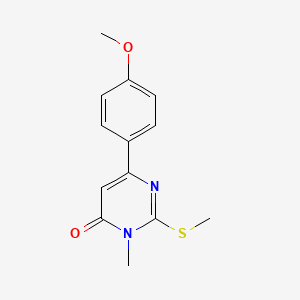
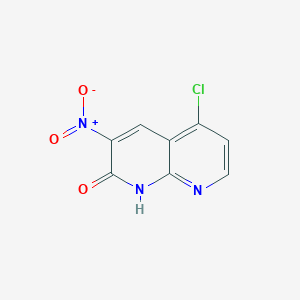

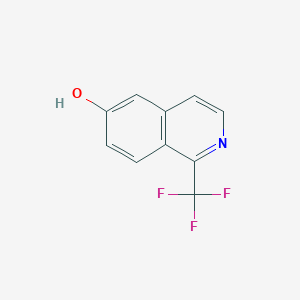
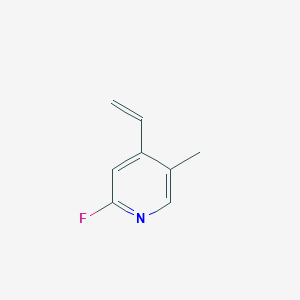
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
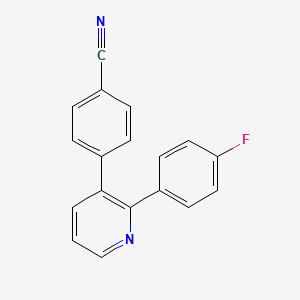
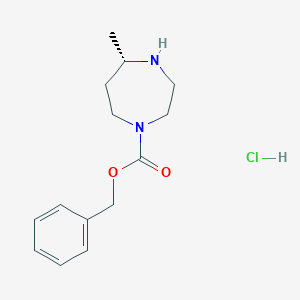
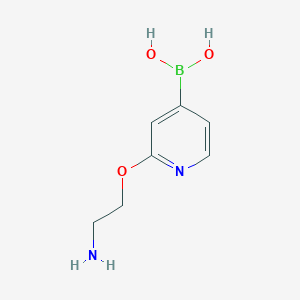
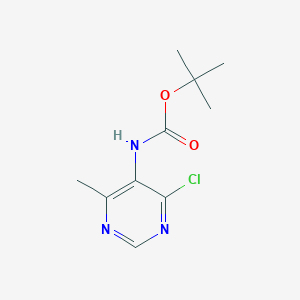
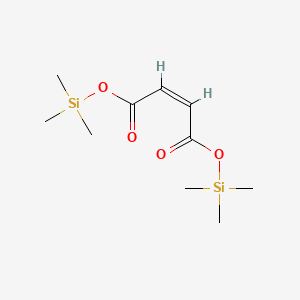
![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)
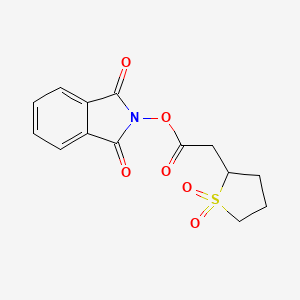
![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
